1-Chloro-4-(methylsulfanyl)butan-2-one

Catalog No.
S14116087
CAS No.
953045-49-3
M.F
C5H9ClOS
M. Wt
152.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-(methylsulfanyl)butan-2-one

CAS Number

953045-49-3

Product Name

1-Chloro-4-(methylsulfanyl)butan-2-one

IUPAC Name

1-chloro-4-methylsulfanylbutan-2-one

Molecular Formula

C5H9ClOS

Molecular Weight

152.64 g/mol

InChI

InChI=1S/C5H9ClOS/c1-8-3-2-5(7)4-6/h2-4H2,1H3

InChI Key

UQEKEGUCKSIGDU-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=O)CCl

1-Chloro-4-(methylsulfanyl)butan-2-one is an organic compound characterized by its functional groups, including a chloro group and a methyl sulfanyl group. Its molecular formula is C₆H₁₃ClOS, and it features a ketone functional group, which contributes to its reactivity and utility in various chemical applications. The compound is typically represented by its structural formula, indicating the arrangement of atoms and functional groups.

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds, forming larger molecules.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-chloro-4-(methylsulfanyl)butan-2-one exhibits biological activity, particularly in antimicrobial and antifungal applications. Its structure allows it to interact with biological systems, potentially inhibiting certain enzymes or disrupting cellular functions. Specific studies may reveal its efficacy against various pathogens, although detailed mechanisms of action require further investigation.

The synthesis of 1-chloro-4-(methylsulfanyl)butan-2-one can be achieved through several methods:

  • Chlorination of 4-(methylsulfanyl)butan-2-one: This method involves treating the ketone with thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
  • Synthesis from 4-hydroxy-2-butanone: A method involves converting 4-hydroxy-2-butanone to the desired chloro compound through chlorination processes, as described in patent literature .

These methods emphasize the importance of controlling reaction conditions to optimize yield and purity.

4-Chloro-2-butanoneSimilar ketone structureSolvent, intermediateMethyl isobutyl ketoneDifferent alkyl chainSolvent, precursor in rubber4-Methylthio-2-butanoneContains a methylthio groupSimilar applications

While these compounds share certain characteristics, 1-chloro-4-(methylsulfanyl)butan-2-one is unique due to its specific chlorine and methyl sulfanyl substitutions, which influence its reactivity and biological properties.

The diversity of similar compounds indicates a rich field for exploration in synthetic chemistry and potential applications across various industries.

Interaction studies involving 1-chloro-4-(methylsulfanyl)butan-2-one focus on its reactivity with biological molecules. Research may explore how this compound interacts with proteins or nucleic acids, potentially affecting their function. Such studies are crucial for understanding its biological activity and therapeutic potential.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

152.0062638 g/mol

Monoisotopic Mass

152.0062638 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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